3-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)-2-naphthamide
Description
Properties
IUPAC Name |
3-methoxy-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S2/c1-23-16-10-13-6-3-2-5-12(13)9-14(16)18(22)21-19-20-15(11-25-19)17-7-4-8-24-17/h2-11H,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAZVTILJABECD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NC(=CS3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)-2-naphthamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the thiazole ring: This can be achieved by reacting a suitable thiourea derivative with a halogenated ketone under basic conditions.
Attachment of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Formation of the naphthamide core: The naphthamide core can be synthesized by reacting 2-naphthoic acid with an appropriate amine derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may result in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, targeting critical signaling pathways involved in cancer progression.
- Antimicrobial Properties : The compound demonstrates significant antimicrobial activity against several bacterial strains, suggesting its potential use in treating infections.
- Anti-inflammatory Effects : It may modulate inflammatory responses, providing therapeutic benefits in inflammatory diseases.
Scientific Research Applications
The applications of 3-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)-2-naphthamide in scientific research are diverse:
Medicinal Chemistry
- Used as a lead compound for developing new anticancer agents.
- Investigated for its potential as an antimicrobial agent.
Drug Development
- Explored for formulation into therapeutic drugs targeting specific diseases, particularly cancers and infections.
Chemical Synthesis
- Serves as a building block for synthesizing more complex organic molecules in pharmaceutical research.
Case Study 1: Anticancer Efficacy
A study demonstrated the efficacy of this compound against breast cancer cell lines. The compound was found to significantly reduce tumor growth by inducing apoptosis through the inhibition of the EGFR signaling pathway. This finding highlights its potential application in breast cancer therapy.
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of the compound against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Results indicated that the compound exhibited potent antibacterial activity, suggesting its potential use as an antibiotic agent.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)-2-naphthamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Table 1: Comparison of Key Structural Analogues
| Compound Name / ID | Core Structure | Substituents | Synthetic Yield | Key Spectral Data (IR, NMR) | Reference |
|---|---|---|---|---|---|
| 3-Methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)-2-naphthamide | Naphthamide-thiazole-thiophene | Methoxy (C-3), thiophen-2-yl (C-4 thiazole) | Not reported | Likely C=O (1678 cm⁻¹), C-O (1136 cm⁻¹) | - |
| 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ylmethanol (2h) | Thiazole-phenyl-methanol | Bromo-methoxyphenyl (C-4), thiophen-2-yl (C-2) | 79% | IR: O–H (broad), 1H-NMR: δ 7.8–6.8 (aromatic) | [1] |
| N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) | Triazole-naphthyloxy-acetamide | Chlorophenyl, naphthalenyloxy | Not reported | IR: 1678 cm⁻¹ (C=O), 785 cm⁻¹ (C–Cl) | [2] |
| 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) | Triazole-benzodiazole-thiazole | Bromophenyl, benzodiazolyl-phenoxymethyl | Not reported | 1H-NMR: δ 8.2–7.1 (aromatic), HRMS: [M+H]+ confirmed | [3] |
Key Observations:
- Synthetic Routes : The target compound likely employs amide coupling or cyclization strategies, contrasting with Dess-Martin oxidation (used for compound 2h ) or 1,3-dipolar cycloaddition (for triazole derivatives like 6m ).
- Substituent Effects : The thiophen-2-yl group in the target compound may enhance π-π stacking or hydrophobic interactions compared to bromophenyl (2h) or chlorophenyl (6m) substituents.
- Yield Considerations : Compound 2h achieved 79% yield , suggesting that thiophene-containing thiazoles can be synthesized efficiently, though the target compound’s yield remains speculative.
Spectral and Characterization Data
- IR Spectroscopy : The target compound’s amide C=O stretch is expected near 1678 cm⁻¹, consistent with acetamide derivatives (e.g., 6m ). Methoxy C–O vibrations may align with 1136 cm⁻¹, as seen in methoxyphenyl analogues .
- NMR : Aromatic protons in the thiophene and naphthamide moieties would likely resonate between δ 6.8–8.5, similar to compound 9c .
- HRMS : Accurate mass confirmation is critical, as structural misassignments (e.g., VPC-14449’s bromine position ) can lead to discrepancies in reported data.
Biological Activity
3-Methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)-2-naphthamide is a complex organic compound notable for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, drawing from a variety of research studies.
Chemical Structure and Synthesis
The compound features a benzamide core substituted with a methoxy group and a thiazole ring , which is further substituted with a thiophene moiety . The molecular formula is , and its molecular weight is approximately 316.39 g/mol.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : Achieved via Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
- Introduction of the Thiophene Moiety : Accomplished through cross-coupling reactions such as Suzuki or Stille coupling.
- Benzamide Core Formation : Synthesized by reacting substituted benzoic acid with an amine under dehydrating conditions.
- Methoxylation : Introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base.
Anticancer Properties
Numerous studies have investigated the anticancer potential of compounds similar to this compound, particularly those containing thiophene and thiazole rings. These compounds have demonstrated significant cytotoxicity against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- LoVo (human colorectal cancer)
For instance, derivatives containing the thiazole nucleus have been shown to inhibit cell proliferation by inducing apoptosis and cell cycle arrest in cancer cells . The mechanisms often involve inhibition of key kinases involved in tumorigenesis and disruption of DNA synthesis .
Antimicrobial and Antifungal Activities
Compounds with similar structures have also exhibited antimicrobial and antifungal properties. Research indicates that thiophene derivatives can inhibit bacterial growth and possess antifungal activity against various pathogens. The presence of the thiazole ring enhances these biological activities, making such compounds promising candidates for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
| Structural Feature | Activity Impact |
|---|---|
| Methoxy Group | Enhances solubility and bioavailability |
| Thiophene Moiety | Contributes to antimicrobial and anticancer effects |
| Thiazole Ring | Increases cytotoxicity against cancer cells |
Studies suggest that modifications to these structural features can lead to enhanced biological activity, highlighting the importance of SAR in drug design .
Case Studies
- In Vitro Studies : A study on 1,3,4-thiadiazole derivatives showed that compounds similar to this compound exhibited significant anti-proliferative effects on MCF-7 cells, with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- Mechanistic Insights : Molecular docking studies revealed that such compounds could inhibit transcription factors like STAT3 by interfering with DNA binding, thus providing a pathway for targeted cancer therapies .
Q & A
Basic: What are the optimized synthetic routes for 3-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)-2-naphthamide, and how can reaction conditions improve yield?
Methodological Answer:
The synthesis typically involves:
Thiazole Ring Formation : Cyclocondensation of thiourea derivatives with α-halo ketones under reflux in ethanol or DMF .
Coupling Reactions : Amide bond formation between the thiazole-thiophene intermediate and 3-methoxy-2-naphthoic acid using coupling agents like EDCI/HOBt in dichloromethane (DCM) .
Optimization Strategies :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
- Catalysts : Use of triethylamine or DMAP to accelerate acylation .
- Temperature Control : Stepwise heating (e.g., 0°C to room temperature) minimizes side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
